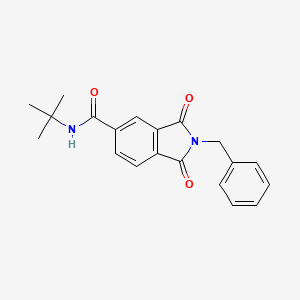![molecular formula C13H15N3OS2 B5779037 N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioamides and has been studied extensively for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its high potency and selectivity. It has been shown to exhibit high activity against various targets with minimal off-target effects. Additionally, it has good stability and solubility, making it suitable for use in various experimental setups.
However, one of the limitations of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell types at high concentrations. Therefore, careful dose optimization and toxicity testing are required before its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action and to identify potential new targets for this compound. Finally, in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of various diseases.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide involves the reaction of 4-methylbenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioacetic acid to form the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)14-12(17)7-8-18-13-16-15-10(2)19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQIXDZRGSOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)



![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)